molecular formula C13H10ClF3N2O2 B3107870 ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate CAS No. 162700-26-7

ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate

Cat. No.: B3107870
CAS No.: 162700-26-7
M. Wt: 318.68 g/mol
InChI Key: WIIRTYLITVYVQK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate is a useful research compound. Its molecular formula is C13H10ClF3N2O2 and its molecular weight is 318.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical and Thermal Process Precursors

One notable area of research that relates indirectly to the compound's broader family involves the study of chlorophenols (CPs) as precursors in chemical and thermal processes, such as Municipal Solid Waste Incineration (MSWI). CPs, including those with chlorophenyl groups, are significant due to their role in the formation of dioxins during combustion processes. This research, while not directly on ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, highlights the environmental implications and the chemical behavior of related chlorophenyl compounds in industrial and waste management contexts (Peng et al., 2016).

Antitumor Activity of Imidazole Derivatives

Research into imidazole derivatives, including those similar to this compound, reveals their potential antitumor activities. This includes studies on various imidazole derivatives as candidates for new antitumor drugs. These findings are crucial for understanding the therapeutic potential of imidazole compounds in oncology, suggesting that this compound could be explored for similar biomedical applications (Iradyan et al., 2009).

Antioxidant Evaluation

The study of isoxazolone derivatives, related to the broader chemistry of heterocyclic compounds, highlights significant biological and medicinal properties. This research outlines the synthesis and antioxidant evaluation of various derivatives, indicating the potential of such structures in developing new antioxidants. Although not directly related to this compound, these findings suggest that exploring the antioxidant capabilities of related imidazole derivatives could be fruitful (Laroum et al., 2019).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and transformation of phosphorylated derivatives of 1,3-azoles, including imidazoles, shed light on the chemical and biological properties of these compounds. This research provides valuable insights into the synthesis methods and potential applications of 4-phosphorylated imidazole derivatives in various fields, including pharmaceuticals. This area of study could offer a framework for investigating the chemical properties and applications of this compound and similar compounds (Abdurakhmanova et al., 2018).

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-2-21-11(20)10-9(7-3-5-8(14)6-4-7)18-12(19-10)13(15,16)17/h3-6H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIRTYLITVYVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C(F)(F)F)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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